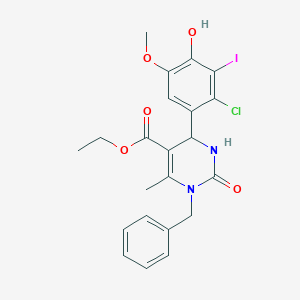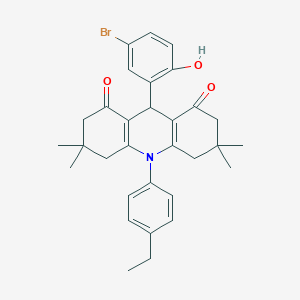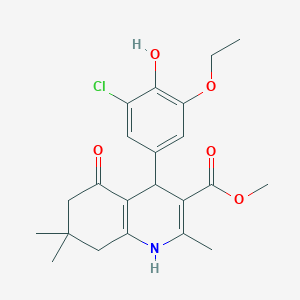
N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex organic compound that features both an imidazole ring and an acetamide group. The presence of a nitro group and an iodine atom in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group Finally, the iodophenyl group is introduced via halogenation reactions, using iodine as the halogenating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The iodine atom may also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Contains a nitroimidazole ring and is used as an antimicrobial agent.
Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Ornidazole: Similar structure and used for treating infections.
Properties
Molecular Formula |
C12H11IN4O3 |
|---|---|
Molecular Weight |
386.15 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H11IN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,15,18) |
InChI Key |
KYOIRSYNWSAKNA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2I)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=CC=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[4-(cyclopentyloxy)-3-methoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B316026.png)

![2-(2-iodo-6-methoxy-4-{[3-(4-methoxyphenyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B316029.png)

![N-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B316032.png)
![4-{(4-hydroxy-3-methoxyphenyl)[5-hydroxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316034.png)
![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B316035.png)


![N-{5-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B316039.png)
![{2-bromo-6-methoxy-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B316042.png)

![4-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenyl acetate](/img/structure/B316044.png)
![N~1~-(4-ACETYL-5-{4-[(2,4-DICHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)ACETAMIDE](/img/structure/B316049.png)
